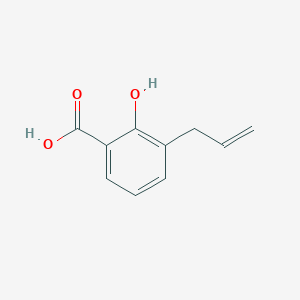

2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for aromatic compounds containing multiple functional groups. According to current nomenclature standards, the preferred International Union of Pure and Applied Chemistry name for this compound is "2-hydroxy-3-prop-2-enylbenzoic acid," which reflects the systematic approach to naming substituted benzoic acid derivatives. The nomenclature system prioritizes the carboxylic acid functional group as the principal group, establishing benzoic acid as the parent compound, with the hydroxyl and allyl substituents named as prefixes according to their positional numbers on the benzene ring.

The systematic naming convention begins with the identification of benzoic acid as the base structure, representing benzene with a carboxylic acid substituent. The numbering system assigns position 1 to the carbon bearing the carboxyl group, following which the hydroxyl group occupies position 2 and the allyl group (prop-2-en-1-yl) occupies position 3. This systematic approach ensures unambiguous identification of the compound structure and follows the International Union of Pure and Applied Chemistry guidelines for substituted aromatic compounds. The prop-2-en-1-yl designation specifically indicates an allyl group attachment, where the double bond is located between the second and third carbon atoms of the propyl chain, with the attachment point being the first carbon.

Advanced nomenclature considerations reveal that this compound exemplifies the hierarchical approach used in International Union of Pure and Applied Chemistry naming systems for polyfunctional aromatic compounds. The carboxylic acid group takes precedence over both the hydroxyl and alkyl substituents in determining the principal functional group, which establishes the fundamental naming framework. The systematic name construction follows the pattern of substituent prefixes arranged in alphabetical order when multiple groups are present, though in this case, the numerical positioning takes precedence in the final name structure.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is established as Carbon-10 Hydrogen-10 Oxygen-3, with a molecular weight of 178.18 grams per mole. This molecular composition reflects the structural complexity arising from the combination of a benzoic acid core with hydroxyl and allyl substituents. The molecular structure can be represented through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System notation as Carbon-equals-Carbon-Carbon-Carbon-1-equals-Carbon-open-parenthesis-Carbon-open-parenthesis-equals-Carbon-Carbon-equals-Carbon-1-close-parenthesis-Carbon-open-parenthesis-equals-Oxygen-close-parenthesis-Oxygen-close-parenthesis-Oxygen.

Structural analysis reveals the International Chemical Identifier representation as International-Chemical-Identifier-equals-1-Solidus-Carbon-10-Hydrogen-10-Oxygen-3-solidus-c1-hyphen-2-hyphen-4-hyphen-7-hyphen-5-hyphen-3-hyphen-6-hyphen-8-open-parenthesis-9-open-parenthesis-7-close-parenthesis-11-close-parenthesis-10-open-parenthesis-12-close-parenthesis-13-solidus-h2-hyphen-3-comma-5-hyphen-6-comma-11-Hydrogen-comma-1-comma-4-Hydrogen-2-comma-open-parenthesis-Hydrogen-comma-12-comma-13-close-parenthesis. The International Chemical Identifier Key for this compound is designated as YJLDIJDRZWBPEK-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications.

The structural characteristics of this compound demonstrate specific isomeric considerations related to the positioning of functional groups on the benzene ring. The 2-hydroxy-3-allyl substitution pattern creates a unique structural motif that distinguishes this compound from other possible positional isomers of hydroxyallylbenzoic acids. The allyl group attachment at position 3 relative to the carboxyl group creates specific steric and electronic interactions that influence the compound's overall molecular geometry and chemical properties. This substitution pattern represents one of several possible regioisomers that could theoretically exist with the same molecular formula but different arrangements of the hydroxyl and allyl substituents around the benzene ring.

Synonyms and Registry Identifiers (Chemical Abstracts Service, European Community, PubChem Chemical Identifier)

The compound maintains multiple recognized synonyms and registry identifiers across various chemical databases and nomenclature systems. The primary Chemical Abstracts Service registry number is 42729-96-4, which serves as the definitive identifier for this compound in chemical literature and regulatory databases. The European Community number assigned to this compound is 800-168-2, providing identification within European chemical regulations and safety frameworks. The PubChem Chemical Identifier is designated as 261627, establishing the compound's presence in the comprehensive PubChem chemical database maintained by the National Center for Biotechnology Information.

| Registry System | Identifier | Database |

|---|---|---|

| Chemical Abstracts Service | 42729-96-4 | Chemical Abstracts Service Registry |

| European Community Number | 800-168-2 | European Chemical Database |

| PubChem Chemical Identifier | 261627 | PubChem Database |

| ChemSpider Identifier | 229704 | ChemSpider Database |

| Chemical Entities of Biological Interest | CHEBI:167783 | Chemical Entities of Biological Interest Database |

| DSSTox Substance Identifier | DTXSID40294108 | DSSTox Database |

The extensive synonym list for this compound reflects its historical usage and various naming conventions employed across different scientific contexts. The most commonly recognized alternative names include "3-allyl-2-hydroxybenzoic acid," which emphasizes the allyl substitution, and "3-Allylsalicylic acid," which relates the compound to the well-known salicylic acid family. Additional systematic synonyms include "2-hydroxy-3-prop-2-enylbenzoic acid" and "Benzoic acid, 2-hydroxy-3-(2-propen-1-yl)-," which represent alternative systematic naming approaches while maintaining chemical accuracy.

International nomenclature variations demonstrate the compound's recognition across different linguistic and regional chemical naming systems. The German systematic name "3-Allyl-2-hydroxybenzoesäure" and the French equivalent "Acide 3-allyl-2-hydroxybenzoïque" illustrate the international standardization of chemical nomenclature while accommodating linguistic differences. These multilingual designations ensure consistent identification of the compound across international scientific literature and regulatory frameworks.

Specialized database identifiers extend beyond the primary registry systems to include research-specific platforms such as the Metabolomics Workbench, National Cancer Institute identifiers, and various commercial chemical supplier codes. The Chemical Entities of Biological Interest identifier CHEBI:167783 specifically categorizes this compound within the broader context of biologically relevant chemical entities. The DSSTox Substance Identifier DTXSID40294108 provides connection to toxicological and environmental fate databases, reflecting the compound's potential relevance in safety and environmental studies.

Properties

IUPAC Name |

2-hydroxy-3-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11H,1,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLDIJDRZWBPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294108 | |

| Record name | 3-allyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42729-96-4 | |

| Record name | 42729-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-allyl-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Alkylation of Salicylic Acid

One common method for synthesizing this compound involves the direct alkylation of salicylic acid using allyl bromide or allyl chloride:

-

- Salicylic acid

- Allyl bromide (or allyl chloride)

- Base (e.g., sodium hydroxide or potassium carbonate)

- Solvent (e.g., dimethylformamide or acetone)

-

- Dissolve salicylic acid in a suitable solvent.

- Add the base to deprotonate the carboxylic acid group.

- Slowly add allyl bromide to the reaction mixture while stirring.

- Heat the mixture under reflux for several hours.

- After completion, cool the mixture and neutralize with dilute acid.

- Extract the product using an organic solvent and purify by recrystallization.

Expected Yield: Approximately 70–80% based on starting materials.

Fries Rearrangement Method

Another effective method involves the Fries rearrangement of methyl salicylate:

-

- Methyl salicylate

- Aluminum chloride as a catalyst

- Allyl alcohol

-

- Mix methyl salicylate with aluminum chloride in a reaction flask.

- Add allyl alcohol dropwise while maintaining the temperature.

- Stir the mixture for several hours at elevated temperatures (around 100°C).

- After completion, quench the reaction with water and extract the organic layer.

- Purify using column chromatography.

Expected Yield: Approximately 65–75%.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored for its efficiency in producing this compound:

-

- Salicylic acid

- Allyl bromide

- Base (e.g., potassium carbonate)

- Solvent (e.g., ethanol)

-

- Combine salicylic acid and potassium carbonate in ethanol.

- Add allyl bromide to the mixture.

- Place the reaction vessel in a microwave reactor and heat for a short duration (e.g., 5–10 minutes).

- Cool down, filter, and purify the product.

Expected Yield: Approximately 80–90%, with reduced reaction times compared to traditional methods.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method:

| Method | Reagents Used | Yield (%) | Time Required | Advantages |

|---|---|---|---|---|

| Direct Alkylation | Salicylic acid, allyl bromide | 70–80 | Several hours | Simple setup |

| Fries Rearrangement | Methyl salicylate, aluminum chloride | 65–75 | Several hours | High selectivity |

| Microwave-Assisted Synthesis | Salicylic acid, allyl bromide | 80–90 | Minutes | Faster reaction time |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.

Reduction: Formation of 2-hydroxy-3-(propyl)benzoic acid.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic chemistry, 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic aromatic substitution—makes it valuable in developing new compounds with desired properties.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The presence of the hydroxyl and allyl groups enhances its interaction with bacterial cell membranes, leading to effective inhibition of bacterial growth .

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential:

- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Drug Development: Its structure allows it to be modified into various derivatives that could serve as precursors in drug synthesis .

Industrial Uses

In industry, this compound is utilized in:

- Production of Specialty Chemicals: It serves as a building block for synthesizing polymers and resins.

- Chemical Manufacturing: Its unique properties make it suitable for creating various chemical products used in different applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial effects of flavonoids related to this compound. The results indicated that compounds with similar structures showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications could enhance efficacy .

Case Study 2: Drug Development Potential

Research has focused on the modification of this compound to create derivatives with improved pharmacological properties. These studies highlight the compound's potential as a lead structure for developing new anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, while the allyl group may participate in hydrophobic interactions. These interactions can influence various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Physicochemical Properties

Extraction Efficiency and Diffusivity

In emulsion liquid membrane (ELM) systems, benzoic acid derivatives exhibit varying extraction rates and diffusivities depending on substituent hydrophobicity. For example:

- Benzoic acid and phenol are extracted rapidly (>98% in <5 minutes) due to high distribution coefficients (logP ~1.87 for benzoic acid).

- Acetic acid , being more hydrophilic, shows slower extraction rates .

However, steric effects from the allyl group may reduce its effective diffusivity compared to smaller substituents.

Table 1: Comparative Physicochemical Properties

| Compound | logP (Predicted) | Extraction Rate (ELM) | Effective Diffusivity (m²/s) |

|---|---|---|---|

| Benzoic acid | 1.87 | Very high | 1.2 × 10⁻⁹ |

| Phenol | 1.46 | Very high | 0.8 × 10⁻⁹ |

| Acetic acid | -0.17 | Low | 1.0 × 10⁻⁹ |

| 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid | ~2.5* | Moderate-high† | ~0.7 × 10⁻⁹‡ |

*Predicted using fragment-based methods; †Inferred from substituent hydrophobicity; ‡Estimated based on steric hindrance .

Toxicity and QSTR Modeling

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives correlate molecular connectivity indices (MCIs) with acute toxicity (LD₅₀ in mice). Key parameters include:

- 0JA (zero-order connectivity index) : Reflects molecular size and branching.

- 1JA (first-order connectivity index) : Indicates bonding patterns.

- JB (cross-factor) : Combines 0JA and 1JA to predict synergistic effects .

The allyl substituent in this compound increases its molecular complexity compared to simpler derivatives (e.g., 2-hydroxybenzoic acid).

Table 2: Toxicity Predictions via QSTR

| Compound | 0JA | 1JA | JB | Predicted LD₅₀ (mg/kg) |

|---|---|---|---|---|

| Benzoic acid | 2.12 | 1.89 | 4.01 | 1700 |

| 2-Hydroxybenzoic acid | 2.45 | 2.10 | 5.15 | 890 |

| This compound | ~3.10* | ~2.75* | ~8.53* | ~500–700† |

*Estimated based on substituent contributions; †Hypothetical range due to lack of experimental data .

Reactivity and Stability

The allyl group confers unique reactivity, such as susceptibility to electrophilic addition or oxidation. For instance, 2-hydroxy-3-(methoxycarbonyl)benzoic acid undergoes hydrolysis via a proposed mechanism involving nucleophilic attack at the ester group . In contrast, the allyl substituent in this compound may participate in conjugation with the aromatic ring, stabilizing the molecule but enabling polymerization under acidic conditions.

Biological Activity

2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid, also known as allyl salicylic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxyl group and an allyl side chain, which are crucial for its biological activity. The compound can be represented by the following chemical formula:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action involves the inhibition of bacterial growth by interfering with essential cellular processes such as DNA replication and protein synthesis.

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, showcasing its potential as an alternative antimicrobial agent .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been attributed to its ability to modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

In vitro studies revealed that the compound significantly reduced the expression of inflammatory markers in human cell lines, suggesting its potential application in treating inflammatory diseases .

The biological activity of this compound is largely dependent on its structural features:

- Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding with biological targets, enhancing its affinity for enzymes and receptors.

- Allyl Group : This side chain facilitates hydrophobic interactions, contributing to the compound's ability to penetrate cellular membranes and exert its effects at the molecular level.

These interactions can lead to modulation of various signaling pathways, ultimately influencing cellular responses related to inflammation and microbial resistance .

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of this compound against Staphylococcus aureus infections. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The study concluded that the compound could serve as a valuable adjunct in managing resistant bacterial infections .

Case Study 2: Anti-inflammatory Applications

Another investigation focused on the anti-inflammatory potential of this compound in patients with chronic inflammatory diseases such as rheumatoid arthritis. Participants who received this compound reported decreased joint pain and swelling, alongside reduced levels of inflammatory biomarkers in their blood samples .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via coupling reactions, such as Friedel-Crafts alkylation or regioselective allylation of salicylic acid derivatives. For example, a two-step process involving condensation of substituted benzaldehydes with allyl halides under acidic conditions has been reported for structurally similar benzoic acids . Optimization involves adjusting pH, temperature, and catalyst loading (e.g., Lewis acids like AlCl₃). Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify conjugation in the aromatic-allyl system (λmax ~250–300 nm) .

- NMR : Analyze <sup>1</sup>H NMR for hydroxyl (-OH) protons (δ 10–12 ppm), allylic protons (δ 5–6 ppm), and aromatic protons (δ 6.5–8 ppm). <sup>13</sup>C NMR confirms carboxylate (δ ~170 ppm) and allyl carbons (δ 115–130 ppm) .

- HRMS : Verify molecular ion [M+H]<sup>+</sup> with mass accuracy <5 ppm. For example, HRESIMS data in related benzoic acid derivatives show precise mass confirmation .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound, and what challenges arise during anisotropic displacement modeling?

- Methodological Answer : SHELXL refines crystal structures using least-squares minimization against X-ray diffraction data. Key steps include:

- Data Input : Import .hkl files from diffraction experiments.

- Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms to model thermal motion. Challenges include overparameterization in low-resolution data, mitigated by applying restraints (e.g., DELU and SIMU commands) .

- Validation : Use R-factors (R1 < 0.05) and check for residual electron density peaks (>0.3 eÅ⁻³) to identify errors .

Q. When encountering contradictory data between NMR and mass spectrometry results, what methodological approaches are recommended for resolution?

- Methodological Answer :

- NMR Reanalysis : Acquire 2D spectra (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between hydroxyl protons and adjacent carbons resolve ambiguities in substitution patterns .

- HRMS Validation : Confirm molecular formula discrepancies (e.g., unexpected adducts or isotopic patterns).

- Alternative Ionization : Use ESI-MS and MALDI-TOF to cross-validate ionization efficiency .

Q. What strategies are effective in designing multi-objective experiments to study the compound's reaction kinetics, such as esterification?

- Methodological Answer : Implement a multi-objective optimal experimental design (MOOED) framework:

- Parameter Screening : Use Plackett-Burman designs to identify influential variables (e.g., temperature, solvent polarity).

- Response Surface Methodology (RSM) : Optimize conditions (e.g., benzoic acid/ethanol molar ratios) via central composite designs.

- Online Monitoring : Integrate inline FTIR or HPLC to track reaction progress dynamically, as demonstrated in microreactor esterification studies .

Q. How can the antimicrobial activity of derivatives be systematically evaluated, considering structure-activity relationships?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- SAR Analysis : Modify substituents (e.g., allyl chain length, hydroxyl position) and correlate with activity. For example, 2-hydroxy-3-allyl derivatives show enhanced antifungal activity compared to non-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.